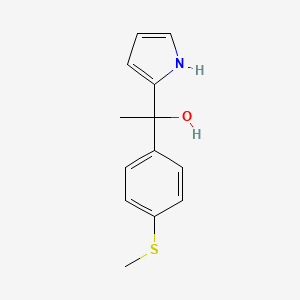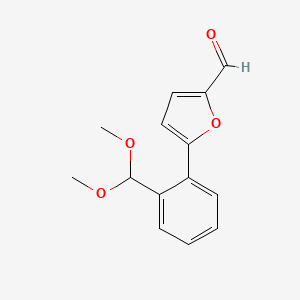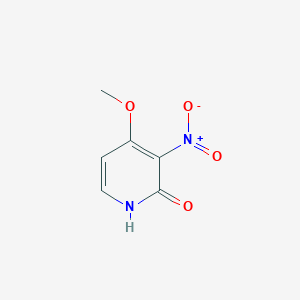
2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound known for its unique structure and reactivity. It features a furan ring substituted with dimethyl groups and a dioxaborolane moiety, making it a valuable intermediate in organic synthesis and various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,2-dimethyl-2,5-dihydrofuran with a boronic acid derivative under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the dioxaborolane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium or platinum. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which 2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in specific binding interactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-2,5-dihydrofuran-3-yl trifluoromethanesulfonate: Similar in structure but with different functional groups.
Nonlinear optical chromophores: Compounds with similar furan rings but different applications in optical materials.
Uniqueness
2-(2,2-Dimethyl-2,5-dihydrofuran-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a furan ring and a dioxaborolane moiety, which imparts distinct reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C12H21BO3 |
|---|---|
Peso molecular |
224.11 g/mol |
Nombre IUPAC |
2-(5,5-dimethyl-2H-furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO3/c1-10(2)9(7-8-14-10)13-15-11(3,4)12(5,6)16-13/h7H,8H2,1-6H3 |
Clave InChI |
SZAWSBLQUZPAMZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CCOC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


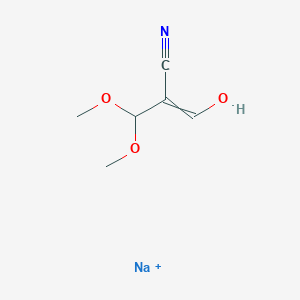
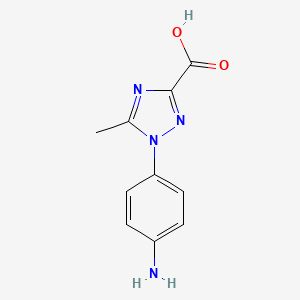
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)

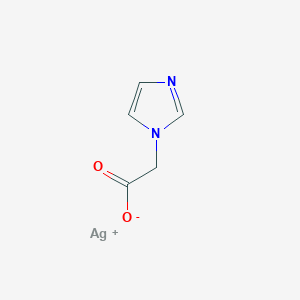
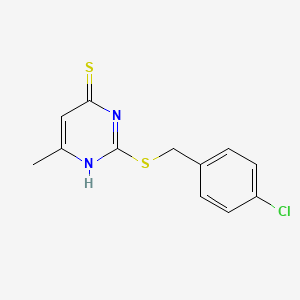
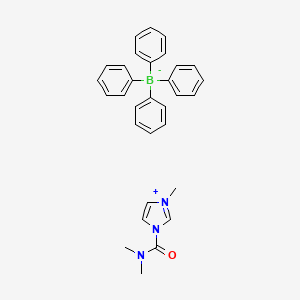
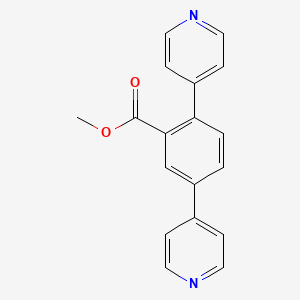
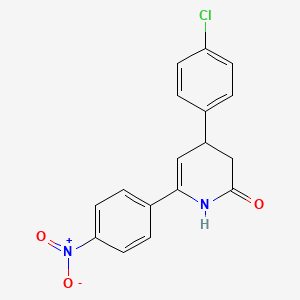
![3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B11763901.png)
